molecular formula C12H17NO2 B13249742 n-Neopentylbenzo[d][1,3]dioxol-5-amine

n-Neopentylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B13249742
M. Wt: 207.27 g/mol
InChI Key: PGRTVOBTMMWLHC-UHFFFAOYSA-N
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Description

Contextual Overview of Benzodioxole Chemistry in Organic Synthesis

The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a prominent heterocyclic scaffold found in a vast array of naturally occurring and synthetic compounds. researchgate.net Its unique electronic properties and rigid structure have made it a valuable building block in organic synthesis for over a century.

Historically, the significance of benzodioxole derivatives can be traced back to the study of natural products. Safrole, a major constituent of sassafras oil, is a well-known example. The investigation of these natural products paved the way for the discovery of the diverse biological activities associated with the benzodioxole ring system. In the mid-20th century, the synthetic potential of benzodioxoles was further realized with their development as synergists for pyrethrin-based insecticides. This application highlighted the ability of the benzodioxole group to modulate the metabolic stability and activity of other chemical entities. Today, benzodioxole derivatives are integral to the pharmaceutical industry, forming the core of drugs with a wide range of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.

Amines are fundamental to modern chemical research and industry, serving as indispensable building blocks in the synthesis of a vast array of organic molecules. byjus.com Their basicity, nucleophilicity, and ability to form hydrogen bonds are key to their diverse applications. In medicinal chemistry, the amine functional group is a common feature in active pharmaceutical ingredients, contributing to drug-receptor interactions and influencing pharmacokinetic properties. mdpi.com The ability to readily modify amines makes them a versatile tool for the fine-tuning of molecular properties in drug discovery and development. nih.gov Furthermore, amines play a crucial role in the synthesis of polymers, dyes, and agrochemicals.

Rationale for Investigating n-Neopentylbenzo[d]ontosight.ainih.govdioxol-5-amine as a Model Compound

The selection of n-Neopentylbenzo[d] ontosight.ainih.govdioxol-5-amine as a focal point for research is driven by the intriguing interplay of its structural components. The combination of the well-established benzodioxole-amine core with the sterically demanding neopentyl group presents both significant synthetic hurdles and the potential for novel molecular properties.

The neopentyl group, (CH₃)₃CCH₂-, is notorious in organic synthesis for the steric hindrance it imparts. This bulkiness can dramatically slow down or even prevent reactions that proceed through sterically sensitive transition states, such as the Sₙ2 reaction. masterorganicchemistry.com The direct N-alkylation of an amine with a neopentyl halide is often a low-yielding process due to the difficulty of the nucleophilic amine attacking the sterically shielded carbon atom of the neopentyl group. wikipedia.org This synthetic challenge makes the development of efficient methods for the introduction of neopentyl groups a significant area of research. rsc.orgresearchgate.net Overcoming these hurdles often requires the use of specialized reagents or alternative synthetic strategies, such as reductive amination. researchgate.net

The design of new benzodioxole-amine conjugates is often guided by the desire to create molecules with specific biological activities or material properties. Key design principles include:

Modulation of Physicochemical Properties: The nature of the substituent on the amine nitrogen can be varied to control properties such as lipophilicity, solubility, and basicity. researchgate.net The introduction of a bulky, hydrophobic group like the neopentyl moiety would be expected to significantly increase the lipophilicity of the parent benzodioxole amine.

Steric Shielding: A bulky N-substituent can be used to protect the amine functionality from metabolic degradation or to control the conformational preferences of the molecule. This can be a crucial factor in the design of long-acting drugs.

Directing Group Effects: The substituted amine can influence the reactivity of the benzodioxole ring in further synthetic transformations.

The combination of the benzodioxole core, known for its bioactivity, with a sterically demanding group offers a pathway to novel chemical space with potentially unique pharmacological profiles.

Scope and Objectives of Academic Research on n-Neopentylbenzo[d]ontosight.ainih.govdioxol-5-amine

While specific research on n-Neopentylbenzo[d] ontosight.ainih.govdioxol-5-amine is not extensively documented in publicly available literature, the study of this molecule as a model compound would likely encompass the following objectives:

Development of Synthetic Methodologies: A primary goal would be to establish efficient and scalable synthetic routes to this and other sterically hindered benzodioxole amines. This would involve a comparative study of different synthetic approaches, such as direct N-alkylation under various conditions and reductive amination strategies.

Physicochemical Characterization: A thorough investigation of the compound's properties, including its solubility, lipophilicity (LogP), and basicity (pKa), would be essential to understand how the neopentyl group influences these parameters compared to the parent amine.

Spectroscopic Analysis: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be necessary to unequivocally confirm the structure and provide insights into its conformational dynamics.

Exploration of Reactivity: Investigating the reactivity of the amine and the aromatic ring in the presence of the bulky neopentyl group would provide valuable data on the steric and electronic effects at play.

Preliminary Biological Screening: As a derivative of a known bioactive scaffold, preliminary in vitro screening against various biological targets could be undertaken to explore its potential as a lead compound in drug discovery.

Research Findings and Data

Given the lack of specific experimental data for n-Neopentylbenzo[d] ontosight.ainih.govdioxol-5-amine in the scientific literature, the following sections present plausible synthetic approaches and predicted physicochemical and spectroscopic data based on established chemical principles and data for analogous compounds.

Plausible Synthetic Approaches

The synthesis of n-Neopentylbenzo[d] ontosight.ainih.govdioxol-5-amine presents a significant challenge due to the steric hindrance of the neopentyl group. Two primary retrosynthetic disconnections can be considered:

N-Alkylation: This approach involves the reaction of benzo[d] ontosight.ainih.govdioxol-5-amine with a neopentyl electrophile, such as neopentyl bromide.

Reductive Amination: This strategy involves the reaction of neopentylamine (B1198066) with a benzodioxole derivative containing a carbonyl group at the 5-position, such as piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). sigmaaldrich.com

Scheme 1: Potential Synthetic Routes to n-Neopentylbenzo[d] ontosight.ainih.govdioxol-5-amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H17NO2/c1-12(2,3)7-13-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3

InChI Key

PGRTVOBTMMWLHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Advanced Synthetic Methodologies for N Neopentylbenzo D 1 2 Dioxol 5 Amine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For n-Neopentylbenzo[d] researchgate.netharvard.edudioxol-5-amine, the primary disconnection points are the carbon-nitrogen bonds.

The most logical disconnection is at the C-N bond of the secondary amine, which breaks the molecule into the benzodioxole-5-amine scaffold and a neopentyl synthon. This suggests a forward synthesis involving the alkylation of the primary amine. A common and effective method for this transformation is reductive amination, which would utilize pivaldehyde as the source of the neopentyl group.

A further disconnection of the benzodioxole-5-amine precursor at the aryl C-N bond leads to a functionalized benzodioxole ring. A common strategy to introduce an amine group to an aromatic ring is through the reduction of a nitro group. This points to 5-nitro-1,3-benzodioxole (B1580859) as a key intermediate. Finally, the 1,3-benzodioxole (B145889) ring itself can be disconnected to reveal catechol and a one-carbon electrophile, such as dichloromethane (B109758), as the fundamental starting materials. This multi-step disconnection provides a clear and logical pathway for the synthesis of the target molecule.

Precursor Synthesis and Functional Group Transformations

The forward synthesis involves the step-wise construction of the molecule based on the retrosynthetic analysis. This begins with the formation of the core amine scaffold, followed by the introduction of the specific alkyl group.

A primary and well-established route to benzodioxole-5-amine begins with the electrophilic nitration of 1,3-benzodioxole. This reaction selectively installs a nitro group at the 5-position of the aromatic ring, yielding 5-nitro-1,3-benzodioxole. The reaction is typically carried out using nitric acid in a glacial acetic acid solvent at controlled temperatures to ensure regioselectivity and high yield. prepchem.com One reported procedure achieves a yield of over 90%. prepchem.com

Table 1: Nitration of 1,3-Benzodioxole

Reactant Reagent Solvent Temperature (°C) Product Yield (%)

Data sourced from PrepChem. prepchem.com

Following nitration, the nitro group of 5-nitro-1,3-benzodioxole is reduced to a primary amine to form the desired benzodioxole-5-amine. This transformation can be accomplished using various reducing agents. Classic methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is another effective and clean method for this reduction. google.com These reduction strategies are generally high-yielding and provide the key amine intermediate in good purity.

An alternative approach involves constructing the benzodioxole ring itself from more basic precursors. The most common method for synthesizing the 1,3-benzodioxole core is the reaction of catechol with a dihalomethane, typically dichloromethane (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), in the presence of a base. wikipedia.org This reaction, an example of a Williamson ether synthesis, forms the characteristic methylenedioxy bridge. Various bases and solvent systems can be employed, including sodium hydroxide (B78521) in DMSO or cesium carbonate in DMF, to facilitate the double O-alkylation. guidechem.comyoutube.com Once the 1,3-benzodioxole ring is formed, it can then be subjected to the nitration and reduction sequence described previously to yield benzodioxole-5-amine.

Table 2: Synthesis of 1,3-Benzodioxole from Catechol

Reactants Reagents/Catalyst Solvent Key Feature
Catechol, Dichloromethane Sodium Hydroxide DMSO High-yielding process
Catechol, Dichloromethane Phase Transfer Catalyst Biphasic Can reduce equipment requirements

Information compiled from various synthesis literature. wikipedia.orgguidechem.com

The final stage in the synthesis of n-Neopentylbenzo[d] researchgate.netharvard.edudioxol-5-amine is the attachment of the neopentyl group to the nitrogen atom of the benzodioxole-5-amine scaffold.

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for forming carbon-nitrogen bonds. researchgate.net This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This one-pot procedure avoids the issues of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

To synthesize n-Neopentylbenzo[d] researchgate.netharvard.edudioxol-5-amine, benzodioxole-5-amine is reacted with pivaldehyde (2,2-dimethylpropanal). The reaction proceeds through the formation of an intermediate N-(2,2-dimethylpropylidene)benzo[d] researchgate.netharvard.edudioxol-5-amine (an imine or Schiff base), which is not isolated but is immediately reduced.

A variety of reducing agents are suitable for this step. Mild hydride reagents are preferred as they selectively reduce the protonated imine intermediate over the starting aldehyde. acsgcipr.org

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Characteristics
Sodium Triacetoxyborohydride STAB Mild and selective, effective for a wide range of substrates, does not release cyanide. harvard.eduwikipedia.org
Sodium Cyanoborohydride NaBH₃CN Effective and selective for imines at controlled pH (6-7), but is highly toxic. harvard.edumasterorganicchemistry.com
Sodium Borohydride NaBH₄ A common reducing agent, can be used after imine formation is complete. researchgate.net

This table summarizes information from multiple sources on reductive amination. harvard.eduresearchgate.netmasterorganicchemistry.comacsgcipr.orgwikipedia.org

The choice of reagent and reaction conditions (solvent, temperature, and pH) allows for a controlled and high-yielding synthesis of the final target compound, n-Neopentylbenzo[d] researchgate.netharvard.edudioxol-5-amine.

Introduction of the Neopentyl Moiety to the Amine Nitrogen

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a fundamental approach for the formation of the C-N bond in n-Neopentylbenzo[d] orgsyn.orgprepchem.comdioxol-5-amine. This method typically involves the reaction of benzo[d] orgsyn.orgprepchem.comdioxol-5-amine with a neopentyl halide. However, the steric hindrance of the neopentyl group presents a significant challenge for traditional S\N2 reactions, often leading to slow reaction rates. quora.com

To overcome these limitations, methodologies can be optimized by careful selection of reagents and reaction conditions. For instance, the use of a strong, non-nucleophilic base can facilitate the deprotonation of the amine, increasing its nucleophilicity for the substitution reaction.

Table 1: Representative Conditions for Nucleophilic Substitution

EntryNeopentyl SourceBaseSolventTemperature (°C)Yield (%)
1Neopentyl bromideNaHDMF8045
2Neopentyl tosylateK2CO3Acetonitrile (B52724)Reflux55
3Neopentyl iodideDBUDMSO10060

Note: The data in this table is representative of typical yields for nucleophilic substitution reactions involving sterically hindered alkyl halides and aromatic amines and is intended for illustrative purposes.

C-N Cross-Coupling Methodologies

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the synthesis of n-Neopentylbenzo[d] orgsyn.orgprepchem.comdioxol-5-amine. wikipedia.orgnih.gov This methodology allows for the formation of the C-N bond under milder conditions compared to traditional methods and exhibits a broad substrate scope. wikipedia.orgnih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. researchgate.net Notably, ligands incorporating neopentylphosphine substituents have been shown to be effective in the amination of aryl halides. researchgate.net

Table 2: Effect of Ligand on the Buchwald-Hartwig Amination

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
1Pd2(dba)3P(t-Bu)3NaOt-BuToluene10075
2Pd(OAc)2XPhosK3PO4Dioxane11085
3Pd(OAc)2RuPhosCs2CO3Toluene10088
4Pd2(dba)3NeopentylphosphineNaOt-BuToluene10092

Note: This data is illustrative of typical yields and conditions for the Buchwald-Hartwig amination and highlights the importance of ligand selection.

Reaction Optimization and Green Chemistry Approaches in Synthesis

Catalyst Development and Ligand Effects

The development of highly active and stable catalysts is a key focus in optimizing the synthesis of n-Neopentylbenzo[d] orgsyn.orgprepchem.comdioxol-5-amine. For C-N cross-coupling reactions, the ligand plays a critical role in determining the efficacy of the palladium catalyst. The use of bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, has significantly advanced the field. wikipedia.orgnih.gov The steric bulk of the neopentyl group on the amine necessitates the use of ligands that can accommodate this hindrance while promoting the reductive elimination step of the catalytic cycle.

Solvent Selection and Reaction Conditions

The selection of an appropriate solvent is crucial for reaction optimization. For nucleophilic substitution reactions, polar aprotic solvents like DMF and DMSO are often used to dissolve the reactants and facilitate the reaction. google.com In C-N cross-coupling reactions, ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly employed. nih.gov

Green chemistry principles encourage the use of more environmentally benign solvents. Recent research has explored the use of greener alternatives, such as ionic liquids or deep eutectic solvents, to minimize the environmental impact of the synthesis. youtube.com Microwave-assisted synthesis has also been investigated to reduce reaction times and energy consumption.

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving high selectivity is a major goal in the synthesis of complex molecules. In the context of n-Neopentylbenzo[d] orgsyn.orgprepchem.comdioxol-5-amine, chemoselectivity is important when other reactive functional groups are present in the starting materials. For instance, in C-N cross-coupling reactions, the catalyst system should selectively promote the amination reaction over other potential side reactions.

Regioselectivity is critical when starting with a substituted benzo[d] orgsyn.orgprepchem.comdioxole precursor that has multiple potential reaction sites. The directing effects of existing substituents on the aromatic ring can be exploited to achieve the desired regiochemistry.

Due to the achiral nature of n-Neopentylbenzo[d] orgsyn.orgprepchem.comdioxol-5-amine, stereoselectivity is not a concern in its direct synthesis. However, if chiral centers were to be introduced into the molecule, stereoselective synthetic methods would be required.

Synthesis of Structural Analogs and Isosteres of n-Neopentylbenzo[d]orgsyn.orgprepchem.comdioxol-5-amine

The synthesis of structural analogs and isosteres of n-Neopentylbenzo[d] orgsyn.orgprepchem.comdioxol-5-amine is of significant interest for structure-activity relationship (SAR) studies in drug discovery. google.com Analogs can be prepared by varying the alkyl group on the nitrogen atom or by introducing substituents on the benzodioxole ring.

Isosteric replacement involves substituting a functional group with another that has similar physical and chemical properties. rsc.org For example, the neopentyl group could be replaced with other bulky alkyl groups, such as isobutyl or tert-butyl, to probe the steric requirements of a biological target. The synthesis of such analogs can often be achieved using the same synthetic methodologies described above, such as nucleophilic substitution or C-N cross-coupling. google.comgoogle.com

A patent has described the synthesis of N-ethyl and N-propyl-3,4-(methylenedioxy)aniline, which are close structural analogs of the target compound. google.com These syntheses often involve the reduction of a nitro group followed by reductive amination with the appropriate aldehyde or ketone.

Table 3: Examples of Structural Analogs and Their Synthetic Precursors

AnalogAmine PrecursorAlkylating/Arylating Agent
N-isobutyl-benzo[d] orgsyn.orgprepchem.comdioxol-5-amineBenzo[d] orgsyn.orgprepchem.comdioxol-5-amineIsobutyl bromide
N-tert-butyl-benzo[d] orgsyn.orgprepchem.comdioxol-5-amineBenzo[d] orgsyn.orgprepchem.comdioxol-5-aminetert-Butyl bromide
N-neopentyl-6-nitrobenzo[d] orgsyn.orgprepchem.comdioxol-5-amine6-Nitrobenzo[d] orgsyn.orgprepchem.comdioxol-5-amineNeopentyl bromide

Note: This table provides examples of how the synthetic methodologies can be adapted to produce structural analogs.

Comprehensive Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Elucidation

Detailed experimental data from spectroscopic techniques are fundamental for the unequivocal structural elucidation of a chemical compound. However, for n-Neopentylbenzo[d] nih.govnih.govdioxol-5-amine, such data is not present in the accessible scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

No published ¹H, ¹³C, or 2D-NMR spectra for n-Neopentylbenzo[d] nih.govnih.govdioxol-5-amine could be located. This information is critical for mapping the carbon-hydrogen framework and confirming the connectivity of the neopentyl group to the amine on the benzo[d] nih.govnih.govdioxol core.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Specific mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data, which would confirm the molecular weight and elemental composition of n-Neopentylbenzo[d] nih.govnih.govdioxol-5-amine, are not available in reviewed databases or publications.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data, which provide information about the functional groups present and the electronic transitions within the molecule, have not been reported for n-Neopentylbenzo[d] nih.govnih.govdioxol-5-amine.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for n-Neopentylbenzo[d] nih.govnih.govdioxol-5-amine. Such an analysis would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis and Stereochemical Considerations

Without experimental or computational studies, any discussion on the conformational preferences and stereochemistry of n-Neopentylbenzo[d] nih.govnih.govdioxol-5-amine would be purely speculative.

Investigation of Preferred Conformations of the Neopentyl Group

No research is available that investigates the rotational barriers and preferred conformations of the bulky neopentyl group relative to the plane of the benzodioxole ring in this specific compound.

Due to the absence of empirical data, the creation of data tables and a detailed, scientifically accurate article as requested is not possible at this time. The compound may be novel, not yet synthesized, or its characterization data may remain unpublished.

Conformational Dynamics of the Benzodioxole Ring

Theoretical studies, including ab initio calculations at various levels of theory (HF, B3LYP, and MP2), have consistently shown that a puckered, or "flap-puckered," conformation with C_s symmetry is energetically more favorable than a planar conformation with C_2v symmetry. nih.gov The stability of the non-planar form is attributed to a combination of hyperconjugative orbital interactions. nih.gov The most significant of these is the anomeric effect, which involves the interaction between the lone pair of electrons on the oxygen atoms and the antibonding σ* orbital of the adjacent C-O bonds. nih.gov This interaction is maximized in a puckered conformation, thus stabilizing it relative to the planar form. nih.gov

Experimental validation of the non-planar structure of the benzodioxole ring comes from various spectroscopic techniques. Rotational spectroscopy studies in the microwave region have provided detailed information on the geometry and conformational energetics of 1,3-benzodioxole (B145889). These investigations have revealed a double-minimum potential for the ring-puckering motion, which is characteristic of a non-planar equilibrium structure.

A key parameter in describing the conformational dynamics of the benzodioxole ring is the barrier to planarity, also known as the ring-puckering barrier. This is the energy required for the ring to pass through the higher-energy planar conformation during the interconversion of equivalent puckered forms. Analysis of far-infrared spectroscopic data has allowed for the determination of this barrier.

ParameterValueMethod
Ring-Puckering Barrier126 cm-1Far-Infrared Spectroscopy

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and chemical reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules, including benzodioxole derivatives and substituted amphetamines. researchgate.netresearchgate.net This approach is favored for its balance of computational accuracy and efficiency. nih.gov Studies on similar compounds typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or cc-pVQZ to perform geometry optimization and calculate key electronic parameters. researchgate.netresearchgate.netnih.gov

For n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine, a DFT study would begin by optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, a range of quantum chemical descriptors can be calculated to predict its reactivity. researchgate.netnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), chemical hardness (η), and softness (S). nih.govnih.gov The HOMO energy is related to the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. scholarsresearchlibrary.com A small HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

The following table presents typical parameters that would be calculated for n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine based on standard DFT methodologies.

DescriptorSymbolFormulaTypical Significance
Highest Occupied Molecular Orbital EnergyEHOMO-Relates to electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-Relates to electron-accepting ability
Energy GapΔEELUMO - EHOMOIndicator of chemical reactivity and stability researchgate.net
Ionization PotentialIP-EHOMOEnergy required to remove an electron
Electron AffinityEA-ELUMOEnergy released when an electron is added
Electronegativityχ-(EHOMO + ELUMO)/2Measure of the power to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical SoftnessS1/ηReciprocal of hardness, indicates reactivity
Electrophilicity Indexωχ²/2ηMeasure of electrophilic character researchgate.netsemanticscholar.org

These calculations provide a quantitative framework for understanding the molecule's electronic behavior and predicting its interactions. nih.gov

Beyond DFT, other quantum chemical methods offer different levels of theory for molecular investigation.

Ab Initio Methods: These "first-principles" calculations are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy by more explicitly accounting for electron correlation. While highly accurate, ab initio methods are computationally very demanding, limiting their application to smaller molecules or systems where high precision is essential. libretexts.orgnumberanalytics.com They are often used as a benchmark for less computationally expensive methods.

Semi-Empirical Methods: These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters derived from experimental data to simplify calculations. researchgate.netnumberanalytics.comuomustansiriyah.edu.iq By neglecting or approximating certain complex integrals, they significantly reduce computational time. uomustansiriyah.edu.iq This makes them suitable for rapid screening of large molecules or for preliminary conformational analyses. researchgate.netlibretexts.org However, their reliance on parameterization means their accuracy is generally lower than that of DFT or ab initio methods, especially for molecules differing significantly from the data set used for parameterization. numberanalytics.com

Table 2: Comparison of Major Quantum Chemistry Approaches

Method Type General Principle Advantages Disadvantages
Ab Initio Solves the Schrödinger equation from first principles with no empirical data. libretexts.org High accuracy, systematically improvable. Computationally very expensive, limited to smaller systems. numberanalytics.com
Density Functional Theory (DFT) Calculates energy based on the electron density rather than the full wavefunction. researchgate.net Good balance of accuracy and computational cost. nih.gov Accuracy depends on the chosen functional.

| Semi-Empirical | Uses a simplified Hamiltonian and empirical parameters to speed up calculations. uomustansiriyah.edu.iq | Very fast, suitable for large molecules. numberanalytics.com | Lower accuracy, dependent on parameterization. libretexts.org |

Analysis of Molecular Orbitals, Electrostatic Potentials, and Fukui Functions

To visualize and pinpoint reactivity, several analytical tools are applied to the results of quantum chemical calculations.

Molecular Orbitals (HOMO/LUMO): The spatial distribution of the HOMO and LUMO provides critical insight into reaction mechanisms. The HOMO is typically localized on the most electron-rich parts of the molecule, identifying the likely sites for electrophilic attack. Conversely, the LUMO is localized on electron-deficient areas, indicating probable sites for nucleophilic attack. scholarsresearchlibrary.comresearchgate.net For n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine, the HOMO is expected to show significant density on the aromatic ring and the amine nitrogen, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map provides an intuitive, color-coded visualization of the electrostatic potential on the molecule's electron density surface. researchgate.netresearchgate.net It effectively illustrates the charge distribution, with red areas indicating negative potential (electron-rich regions, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, prone to nucleophilic attack). scholarsresearchlibrary.comresearchgate.net In n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine, the oxygen atoms of the dioxole ring and the nitrogen atom of the amine group would be expected to be regions of high negative potential, making them key sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Fukui Functions: The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.netscielo.org.mx It is used to more precisely identify the most reactive atoms for different types of attack:

f+(r): Predicts sites for nucleophilic attack.

f-(r): Predicts sites for electrophilic attack.

f0(r): Predicts sites for radical attack.

By calculating these condensed-to-atom values, one can rank the reactivity of each atom in the molecule. scielo.org.mx This analysis provides a more rigorous prediction of chemical selectivity than MEP maps alone. researchgate.net

Table 3: Hypothetical Fukui Function Analysis for Key Atoms

This table illustrates the type of data obtained from a Fukui function analysis to predict reactive sites on n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine.

AtomSitePredicted f+ (Nucleophilic Attack)Predicted f- (Electrophilic Attack)
NAmine NitrogenLowHigh
C4, C6Aromatic CarbonsHighModerate
O1, O2Dioxole OxygensLowHigh

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations are used to explore the conformational flexibility and behavior of molecules over time, including their interactions with the environment.

The n-neopentyl group attached to the amine introduces significant conformational flexibility. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule. rsc.org This is achieved by systematically rotating the rotatable bonds in the side chain and calculating the potential energy of each resulting structure. researchgate.net

The results of this sampling are used to construct a potential energy landscape, which maps the molecule's energy as a function of its geometry. acs.org The minima on this landscape correspond to stable or metastable conformers. acs.org Identifying the global minimum energy conformation is crucial, as it represents the most populated and often most biologically relevant structure under equilibrium conditions. Such studies can reveal intramolecular interactions, such as hydrogen bonds or steric clashes, that govern the molecule's preferred shape. researchgate.net

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational methods can account for these effects in two primary ways:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) approximate the solvent as a continuous medium with a defined dielectric constant. nih.govresearchgate.net This approach is computationally efficient and is often combined with DFT calculations to model how a solvent environment alters the electronic structure and relative energies of different conformers. The polarity of the solvent can stabilize or destabilize charges within the molecule, thereby influencing its reactivity. ysu.am

Explicit Solvation Models (Molecular Dynamics): Molecular Dynamics (MD) simulations provide a more detailed and dynamic picture. nih.gov In an MD simulation, the molecule of interest is placed in a box filled with a large number of explicit solvent molecules (e.g., water). mdpi.com By calculating the forces between all atoms and integrating Newton's equations of motion, MD simulations can track the trajectory of every atom over time. This allows for the study of how direct solvent interactions, such as hydrogen bonding between water and the amine group, affect the molecule's conformational preferences and dynamic behavior. researchgate.netmdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. pisrt.org For the benzodioxole class of compounds, to which n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine belongs, QSPR models can be invaluable for predicting a range of properties without the need for extensive experimental work.

The foundation of any QSPR model lies in the development and selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. acs.org For benzodioxole derivatives, a variety of molecular descriptors are commonly calculated to build robust QSPR models.

Quantum chemical parameters are a significant class of descriptors that provide deep insights into the electronic nature of molecules. researchgate.net Key examples include:

HOMO (Highest Occupied Molecular Orbital) Energy: This descriptor is related to the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: This relates to the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons.

Energy Gap (ΔE): The difference between LUMO and HOMO energies, this descriptor is an indicator of molecular stability and reactivity. A smaller energy gap often correlates with higher reactivity. researchgate.net

Global Hardness (η) and Softness (σ): These descriptors also relate to the stability and reactivity of the molecule. Hard molecules have a large energy gap, while soft molecules have a small energy gap and are generally more reactive. researchgate.net

In addition to quantum chemical parameters, other descriptors such as topological indices (e.g., connectivity indices) and physicochemical properties (e.g., logP, molar refractivity) are also employed in QSPR studies of benzodioxole-containing compounds. pisrt.org

Once a set of molecular descriptors is established, QSPR models can be developed to predict a wide array of theoretical chemical properties for compounds like n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine. These predictive models are typically built using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. csmres.co.uk

For the benzodioxole scaffold, QSPR studies have been used to predict properties relevant to various applications. For instance, in the context of corrosion inhibition, theoretical calculations have been used to correlate molecular structure with inhibition efficiency. researchgate.net In the realm of medicinal chemistry, QSPR can be used to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles. tandfonline.com

The following interactive data table illustrates the types of theoretical chemical properties that can be predicted for a series of hypothetical benzodioxole derivatives using QSPR models, providing a conceptual framework for n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine.

Compound LogP Molar Refractivity Polarizability HOMO (eV) LUMO (eV) Energy Gap (eV)
Derivative A2.560.125.4-6.2-1.54.7
Derivative B3.165.827.9-6.0-1.74.3
Derivative C2.862.526.3-6.1-1.64.5
Derivative D3.570.229.6-5.9-1.84.1

This table is for illustrative purposes and does not represent actual data for specific named compounds.

In Silico Approaches for Molecular Interaction Prediction (e.g., Molecular Docking, Virtual Screening)

In silico techniques such as molecular docking and virtual screening are powerful tools for predicting how a ligand might interact with a biological target at the molecular level. These methods are instrumental in identifying potential drug candidates and elucidating their mechanisms of action. ctu.edu.vn For n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine, these approaches can provide valuable conceptual insights into its potential biological activity.

Molecular docking simulations can predict the preferred orientation of a ligand, such as n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine, when bound to a specific protein target. This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. nih.gov

Studies on various benzodioxole derivatives have demonstrated their ability to interact with a range of biological targets, including enzymes and receptors. najah.eduresearchgate.net The analysis of these docking poses reveals key interaction modes that contribute to binding affinity. Common interactions include:

Hydrogen Bonds: The amine group in n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine can act as a hydrogen bond donor, while the oxygen atoms of the dioxole ring can act as hydrogen bond acceptors. These interactions with specific amino acid residues in the binding site are often crucial for ligand recognition. tandfonline.com

Hydrophobic Interactions: The benzene (B151609) ring and the neopentyl group of the target compound are hydrophobic and can engage in favorable van der Waals interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Pi-Pi Stacking: The aromatic benzodioxole ring can participate in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. cambridgemedchemconsulting.com

Cation-Pi Interactions: If the amine group becomes protonated, it can engage in cation-pi interactions with aromatic residues. cambridgemedchemconsulting.com

The following interactive data table conceptually illustrates the types of interactions that could be predicted for n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine when docked into a hypothetical protein binding site.

Interacting Residue Interaction Type Distance (Å)
Asp121Hydrogen Bond (with amine)2.9
Phe256Pi-Pi Stacking (with benzodioxole ring)3.5
Leu89Hydrophobic (with neopentyl group)3.8
Tyr252Hydrogen Bond (with dioxole oxygen)3.1

This table is for illustrative purposes and does not represent actual data for a specific protein-ligand complex.

By analyzing the predicted binding modes from molecular docking and virtual screening, it is possible to gain conceptual mechanistic insights into how molecules like n-Neopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine are recognized by their biological targets. une.edu The specificity of a ligand for a particular target is often determined by a unique combination of interactions that are geometrically and energetically favorable. nih.gov

The benzodioxole scaffold is a common motif in many biologically active compounds and can serve as a key anchor within a binding site. researchgate.net The substituents on this scaffold, in this case, the amine and neopentyl groups, then explore the surrounding sub-pockets of the binding site to form additional interactions that enhance affinity and selectivity. The size and conformation of the neopentyl group, for example, would likely dictate the size and shape of the hydrophobic pocket it can occupy.

Virtual screening of large compound libraries containing the benzodioxole scaffold can help in identifying other molecules with similar predicted binding modes, potentially leading to the discovery of novel bioactive compounds. nih.gov The understanding of these molecular recognition events at a conceptual level is fundamental for the rational design of new and more potent derivatives.

Chemical Reactivity, Derivatization, and Reaction Mechanisms

Fundamental Reactivity of the Amine Functionality

The secondary amine group is central to the molecule's reactivity, serving as a site for nucleophilic attack, protonation, and redox reactions. The presence of both an electron-donating aromatic system and a bulky alkyl group modifies its chemical behavior compared to simpler secondary amines.

The lone pair of electrons on the nitrogen atom of n-Neopentylbenzo[d] mdpi.comchemicalbook.comdioxol-5-amine imparts significant nucleophilic character, allowing it to participate in a variety of substitution reactions.

Alkylation: The amine can be further alkylated by reacting it with alkyl halides or other electrophilic alkylating agents. google.com The reaction proceeds via an SN2 mechanism where the nitrogen atom attacks the electrophilic carbon, displacing a leaving group. However, the bulky neopentyl group, along with the adjacent aromatic ring, creates considerable steric hindrance around the nitrogen center. This hindrance can significantly decrease the reaction rate compared to less substituted amines and may necessitate more forcing reaction conditions, such as higher temperatures or the use of highly reactive alkylating agents. The use of alcohols as alkylating agents in the presence of a catalyst that facilitates a "borrowing hydrogen" methodology is an efficient method for the N-alkylation of various amines. researchgate.net

Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. This reaction is typically rapid and exothermic. For instance, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-acetyl-N-neopentylbenzo[d] mdpi.comchemicalbook.comdioxol-5-amine. Friedel-Crafts acylation of secondary amines can also be achieved. researchgate.net The resulting amide functionality has substantially different electronic properties; the nitrogen lone pair is delocalized into the carbonyl group, rendering it significantly less basic and nucleophilic.

The basicity of the amine, quantified by the pKa of its conjugate acid, is a critical parameter influencing its reactivity and physical properties. This basicity is modulated by the electronic effects of the benzodioxole ring and the alkyl substituent. The benzodioxole moiety, with its two oxygen atoms, is an electron-donating group, increasing the electron density on the aromatic ring and, by extension, on the exocyclic nitrogen atom. This effect increases the basicity of the amine compared to a simple N-alkylaniline.

Theoretical Methods: Quantum chemical calculations are widely used to predict the pKa of substituted anilines. pnu.ac.ir These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation of the anilinium ion in a solvent, often using a thermodynamic cycle. pnu.ac.ir The accuracy of these predictions is highly dependent on the level of theory, basis set, and the model used to simulate solvation. pnu.ac.ir

Several computational strategies have been developed to achieve accurate pKa predictions for substituted anilines and their radical cations. acs.orgresearchgate.net Methods such as B3LYP, CBS-QB3, and M062X(D3) combined with polarizable continuum models (PCM) like IEF-PCM or DPCM are commonly employed. mdpi.compnu.ac.iracs.org Studies have shown that including explicit solvent molecules, particularly water, in the computational model is crucial for improving the accuracy of pKa calculations, especially for anilinium cations. mdpi.comunito.it

Table 1: Overview of Theoretical Methods for pKa Prediction of Substituted Anilines
Method/ModelKey FeaturesReported Accuracy (RMSE for pKa)Reference
B3LYP/IEF-PCMDensity Functional Theory (DFT) with an Integral Equation Formalism PCM.~0.4 pKa units for neutral anilines in DMSO. acs.orgresearchgate.net
CBS-QB3 with explicit H₂OComplete Basis Set method. Includes explicit water molecules to model specific hydrogen bonding.~0.35-0.56 for anilinium cations in aqueous media. mdpi.com
M062X(D3)/ma-def2QZVP with explicit H₂ODFT functional with dispersion correction. Explicit water improves accuracy.~0.31-0.38 for aniline (B41778) radical cations in aqueous media. mdpi.com
HF/MP2 with DPCMHartree-Fock and Møller–Plesset perturbation theory with a Dielectric PCM.Demonstrates that quantum calculations are robust for estimating acidity constants. pnu.ac.ir

For n-Neopentylbenzo[d] mdpi.comchemicalbook.comdioxol-5-amine, a theoretical approach would need to account for the electron-donating nature of the benzodioxole ring and the steric and weak inductive effects of the neopentyl group to accurately predict its basicity.

The amine functionality can undergo various redox reactions.

Oxidation: The nitrogen atom is susceptible to oxidation. A common pathway for the oxidation of amines involves the formation of a nitrogen-centered radical cation as an intermediate. Mild oxidizing agents can convert secondary amines into more complex products. For example, oxidation with benzoyl peroxide (BPO) can lead to the formation of N-O bonds, yielding N-(benzoyloxy)amine derivatives. nih.govrsc.org The reaction conditions, such as the choice of base, can be critical for achieving high selectivity and yield. nih.gov The electron-rich benzodioxole ring would likely facilitate the initial single-electron transfer, making the compound relatively easy to oxidize.

Reduction: The secondary amine group is already in a reduced state. Further reduction is not typically observed unless it involves cleavage of the C-N bonds (hydrogenolysis), which requires harsh conditions, such as high-pressure hydrogenation with specific catalysts. Therefore, the amine functionality is generally stable to most reducing agents.

Reactivity of the Benzodioxole Ring System

The benzodioxole ring is a key determinant of the molecule's aromatic reactivity. The fusion of the dioxole ring to the benzene (B151609) ring creates a system with distinct electronic properties. chemicalbook.comguidechem.com

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for this molecule, allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.org The outcome of such reactions is governed by the directing effects of the substituents already present: the N-neopentylamino group and the methylenedioxy bridge.

Directing Effects: Both the amino group and the ether-like oxygens of the dioxole ring are strong activating, ortho-, para-directing groups. wikipedia.orgyoutube.com The N-neopentylamino group is the more powerful activator of the two. Therefore, electrophilic attack will be directed primarily to the positions ortho and para to the amine group. The available positions on the ring are 4, 6, and 7.

Position 6: Ortho to the amine.

Position 4: Ortho to the amine, but also adjacent to the dioxole ring fusion.

Position 7: Para to the amine.

Predicted Regioselectivity: Substitution is expected to occur predominantly at positions 6 and 7. The powerful activating effect of the nitrogen atom strongly directs electrophiles to these locations. The large steric bulk of the neopentyl group will likely hinder attack at the ortho position (position 6) to some extent, potentially favoring substitution at the para position (position 7). However, in many cases involving strongly activating aniline derivatives, ortho substitution remains competitive. For example, regioselective nitration of a protected benzo[d]dioxol-5-amine has been shown to favor the 6-nitro isomer, indicating that this position is highly activated.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s)Reference
NitrationHNO₃ / H₂SO₄n-Neopentyl-6-nitrobenzo[d] mdpi.comchemicalbook.comdioxol-5-amine youtube.comlibretexts.org
BrominationBr₂ / FeBr₃6-Bromo-n-neopentylbenzo[d] mdpi.comchemicalbook.comdioxol-5-amine and/or 7-Bromo isomer libretexts.org
SulfonationFuming H₂SO₄5-(Neopentylamino)benzo[d] mdpi.comchemicalbook.comdioxole-6-sulfonic acid wikipedia.org
Friedel-Crafts AcylationRCOCl / AlCl₃6-Acyl-n-neopentylbenzo[d] mdpi.comchemicalbook.comdioxol-5-amine wikipedia.orgnih.gov

The 1,3-benzodioxole (B145889) ring system is generally stable under many conditions. However, under specific circumstances, it can undergo ring-opening or rearrangement reactions.

Ring Opening: Cleavage of the methylenedioxy bridge is a known metabolic reaction, often mediated by cytochrome P-450 enzymes, which convert the methylenedioxy group into a catechol (a 1,2-dihydroxybenzene derivative). researchgate.net This transformation involves oxidative cleavage of the C-O bonds within the dioxole ring. Certain chemical conditions, such as treatment with strong Lewis acids or other reagents that can coordinate to the oxygen atoms, can also facilitate the cleavage of the acetal-like structure of the dioxole ring.

Rearrangement Reactions: While direct rearrangement of the benzodioxole ring itself is uncommon, rearrangements involving substituents are possible. Radical-mediated reactions can sometimes lead to rearrangements, although these are not primary pathways for this system. cdnsciencepub.comresearchgate.net More relevant would be rearrangements involving the amine substituent, such as the Bamberger rearrangement, which converts N-phenylhydroxylamines into p-aminophenols under acidic conditions. wiley-vch.de This would require prior oxidation of the amine to the corresponding hydroxylamine.

Investigation of Reaction Mechanisms and Kinetics

The mechanistic pathways and reaction rates pertinent to n-Neopentylbenzo[d] acs.orgrsc.orgdioxol-5-amine are dictated by the electronic and steric properties of its constituent functional groups. The nucleophilic secondary amine and the activated aromatic system engage in distinct yet sometimes interdependent chemical transformations.

Elucidation of Intermediates and Transition States

While specific experimental or computational studies on the intermediates and transition states involving n-Neopentylbenzo[d] acs.orgrsc.orgdioxol-5-amine are not extensively documented in publicly available literature, they can be reliably predicted based on well-established reaction mechanisms for analogous structures.

Key reactions of this compound fall into two categories: reactions at the nitrogen atom (e.g., acylation, alkylation) and electrophilic substitution on the aromatic ring.

Reactions at the Amine Nitrogen: For N-acylation with an acyl chloride or anhydride, the reaction proceeds through a tetrahedral intermediate . The nitrogen's lone pair acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial addition is followed by the collapse of the tetrahedral intermediate and elimination of a leaving group (e.g., chloride), resulting in the final amide product.

Electrophilic Aromatic Substitution (SEAr): The rate-determining step in the electrophilic substitution of the benzodioxole ring is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex . masterorganicchemistry.com The N-neopentylamino group is a potent activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org In this specific molecule, the C6 position (ortho to the amine) and the C4 position (para to the amine) are activated. The attack of an electrophile (E⁺) at the C6 position, for example, generates an arenium ion whose positive charge is delocalized across the ring and, crucially, onto the nitrogen atom, which provides significant stabilization through resonance. The transition state leading to this intermediate is the highest energy point on the reaction coordinate. The subsequent rapid deprotonation of the arenium ion restores aromaticity. masterorganicchemistry.com

The stability of the potential arenium ion intermediates dictates the regioselectivity of the reaction.

Position of AttackKey Resonance Contributor for the Arenium Ion IntermediateStability
C6 (ortho) Positive charge delocalized onto the nitrogen atomHighly Stabilized
C4 (para) Positive charge delocalized onto the nitrogen atomHighly Stabilized
C7 (meta) Positive charge is not delocalized onto the nitrogen atomLess Stabilized

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For n-Neopentylbenzo[d] acs.orgrsc.orgdioxol-5-amine, the kinetics of its key transformations would be expected to follow established principles.

N-Acylation Kinetics: The N-acylation of secondary amines is typically a second-order reaction, with the rate being dependent on the concentrations of both the amine and the acylating agent. acs.org The general rate law can be expressed as: Rate = k [n-Neopentylbenzo[d] acs.orgrsc.orgdioxol-5-amine] [Acylating Agent] The rate constant, k, is influenced by factors such as the solvent, temperature, and the electrophilicity of the acylating agent. The steric bulk of the neopentyl group may slightly decrease the reaction rate compared to less hindered secondary amines. Catalyzed acylations, for instance with a base or a nucleophilic catalyst, exhibit more complex rate laws where the catalyst concentration also plays a role. acs.orgrsc.org

Electrophilic Aromatic Substitution Kinetics: The rate of electrophilic aromatic substitution is determined by the slow step of the reaction, which is the formation of the arenium ion. masterorganicchemistry.com The rate law is generally: Rate = k [Aromatic Substrate] [Electrophile] The N-neopentylamino group and the fused dioxole ring are both electron-donating groups, which activate the aromatic system towards electrophilic attack. wikipedia.org This activation effect stabilizes the transition state leading to the arenium ion, resulting in a significantly faster reaction rate compared to unsubstituted benzene. libretexts.org

Controlled Derivatization Strategies for Functionalization

The dual reactivity of n-Neopentylbenzo[d] acs.orgrsc.orgdioxol-5-amine allows for controlled, site-selective derivatization at either the amine nitrogen or the benzodioxole ring, enabling the synthesis of a diverse library of functionalized molecules.

Selective Modification at the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile, allowing for a variety of functionalization reactions.

N-Acylation: This is a common and high-yielding reaction for secondary amines, converting them into stable amides. This transformation is valuable as the resulting amide group has significantly different electronic properties and can alter the directing effect on the aromatic ring. A range of acylating agents can be employed. bath.ac.ukresearchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields stable sulfonamides.

N-Alkylation: While direct alkylation with alkyl halides can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts, more controlled methods like reductive amination with aldehydes or ketones can selectively introduce additional alkyl groups. rsc.org

N-Nitrosation: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrous acid) to form N-nitrosamines, a reaction of significant interest due to the biological properties of the products. cir-safety.org

The following table summarizes common strategies for modifying the amine nitrogen.

Reaction TypeReagent ExampleProduct Functional Group
Acylation Acetyl Chloride (CH₃COCl)N-acetyl amide
Acylation Benzoic Anhydride ((C₆H₅CO)₂O)N-benzoyl amide
Sulfonylation p-Toluenesulfonyl Chloride (TsCl)N-tosyl sulfonamide
Reductive Amination Acetone, NaBH(OAc)₃N-isopropyl tertiary amine

Substitution on the Benzodioxole Moiety

The benzodioxole ring is highly activated towards electrophilic aromatic substitution due to the combined electron-donating effects of the N-neopentylamino group and the methylenedioxy bridge. libretexts.org The substitution is strongly directed to the C6 position, which is ortho to the powerful amino directing group and relatively unhindered.

Halogenation: The ring can be readily halogenated using mild reagents. For example, bromination can be achieved with N-bromosuccinimide (NBS) or bromine in acetic acid.

Nitration: Nitration can introduce a nitro group, typically at the C6 position. Due to the high reactivity of the substrate, mild nitrating conditions (e.g., dilute nitric acid) are often required to prevent oxidation and polysubstitution.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation can introduce carbon substituents. However, the basicity of the amine nitrogen can interfere with the Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com This often necessitates protecting the amino group as an amide prior to the reaction. The amide is still an ortho, para-director, albeit a less activating one, and can be hydrolyzed back to the amine after the substitution step.

The table below outlines potential electrophilic substitution reactions on the aromatic ring.

Reaction TypeReagent ExampleExpected Major Product
Bromination N-Bromosuccinimide (NBS)6-Bromo-n-neopentylbenzo[d] acs.orgrsc.orgdioxol-5-amine
Nitration HNO₃ / H₂SO₄ (mild conditions)n-Neopentyl-6-nitrobenzo[d] acs.orgrsc.orgdioxol-5-amine
Acylation Acetyl Chloride / AlCl₃ (with N-protection)6-Acetyl-n-neopentylbenzo[d] acs.orgrsc.orgdioxol-5-amine
Sulfonation Fuming H₂SO₄n-Neopentylbenzo[d] acs.orgrsc.orgdioxol-5-amine-6-sulfonic acid

Molecular Recognition and Biochemical Interaction Studies in Vitro and in Silico Focus

In Vitro Studies of Molecular Interactions

Enzyme Binding and Inhibition Kinetics

No published studies were identified that detail the direct interaction of n-Neopentylbenzo[d] ontosight.aidioxol-5-amine with specific enzymes. Consequently, there is no available data on its binding affinity, inhibition constants (Kᵢ or IC₅₀), or the kinetics of its potential enzymatic inhibition. Research on related compounds with the benzo[d] ontosight.aidioxole moiety has shown inhibition of enzymes such as P-glycoprotein efflux pumps and VEGFR, but these findings cannot be directly attributed to the n-neopentyl derivative.

Receptor Binding Assays

Specific receptor binding assays for n-Neopentylbenzo[d] ontosight.aidioxol-5-amine have not been reported in the scientific literature. Therefore, its affinity and selectivity for any particular biological receptor remain unknown. For context, other molecules incorporating the benzo[d] ontosight.aidioxole framework have been investigated for their activity at receptors like the C5a receptor, but such data is not transferable to the specific compound of interest.

Structure-Mechanism Relationships (SMR)

Correlating Structural Features with Molecular Interaction Modes

Due to the lack of binding and activity data, no structure-mechanism relationships have been established for n-Neopentylbenzo[d] ontosight.aidioxol-5-amine. The influence of the bulky, non-polar neopentyl group on the molecular interactions of the benzo[d] ontosight.aidioxol-5-amine scaffold has not been elucidated.

Computational Approaches to Understand Binding Affinity and Specificity

A search for in silico studies, such as molecular docking or molecular dynamics simulations, specifically involving n-Neopentylbenzo[d] ontosight.aidioxol-5-amine, did not yield any results. Such computational studies are contingent on having identified biological targets, which is not the case for this compound.

Development of Probes for Investigating Molecular Pathways

There is no evidence in the current body of scientific literature to suggest that n-Neopentylbenzo[d] ontosight.aidioxol-5-amine has been developed or utilized as a chemical probe or tool for investigating molecular pathways.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purity assessment of chemical compounds. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight. For a compound like n-Neopentylbenzo[d] nih.govsapub.orgdioxol-5-amine, both liquid and gas chromatography can be effectively employed.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. While specific HPLC methods for n-Neopentylbenzo[d] nih.govsapub.orgdioxol-5-amine are not extensively documented in publicly available literature, general principles for analyzing aromatic amines can be applied. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV-Vis detector, leveraging the chromophoric benzo[d] nih.govsapub.orgdioxole ring system.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. The parent compound, benzo[d] nih.govsapub.orgdioxol-5-amine, has been analyzed using GC-mass spectrometry (GC-MS), indicating the feasibility of this technique for its derivatives. nih.gov For n-Neopentylbenzo[d] nih.govsapub.orgdioxol-5-amine, a GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. The primary challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites on the column. To mitigate this, specialized columns designed for amine analysis or derivatization of the amine group may be necessary. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. For instance, a rapid GC-FID method was developed to simultaneously determine residual levels of various amines in the synthesis of an active pharmaceutical ingredient, highlighting the considerations for method development for such compounds. nih.gov

Table 1: Illustrative GC Parameters for Analysis of Benzo[d] nih.govsapub.orgdioxole Derivatives

ParameterValueReference
Column Type Capillary, HP-5MS nist.govnist.gov
Active Phase 5% Phenyl Methyl Siloxane nist.govnist.gov
Temperature Program Custom nist.govnist.gov
Detector Mass Spectrometer (MS) nih.gov
Comment Non-polar column, suitable for a range of aromatic compounds. nist.govnist.gov

Preparative Chromatography for Isolation and Purification

For the isolation and purification of n-Neopentylbenzo[d] nih.govsapub.orgdioxol-5-amine on a larger scale than analytical techniques allow, preparative chromatography is the method of choice. Flash chromatography, a common form of preparative liquid chromatography, is effective for purifying structurally similar compounds. For example, a related benzodioxole derivative was purified using flash chromatography with a cyclohexane/EtOAc mobile phase, achieving high yields. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system that allows for the differential elution of the target compound from impurities. The selection of the appropriate solvent system is often guided by preliminary analysis using thin-layer chromatography (TLC).

Spectroscopic Methods for Quantification and Reaction Monitoring

Spectroscopic methods are vital for the structural elucidation and quantification of chemical compounds. For n-Neopentylbenzo[d] nih.govsapub.orgdioxol-5-amine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly powerful.

Quantitative NMR Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. For n-Neopentylbenzo[d] nih.govsapub.orgdioxol-5-amine, ¹H-NMR would be particularly useful. The distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the protons of the neopentyl group can be integrated and compared to an internal standard of known concentration to determine the purity or concentration of the analyte. The study of complex amines by ¹H-NMR can sometimes be complicated by phenomena such as nitrogen inversion, which can lead to the presence of rotamers and more complex spectra at lower temperatures. sapub.org

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC-MS or LC-MS, is a highly sensitive and selective method for quantitative analysis. For n-Neopentylbenzo[d] nih.govsapub.orgdioxol-5-amine, an electron ionization (EI) mass spectrum, as seen for the parent compound benzo[d] nih.govsapub.orgdioxol-5-amine, would likely show a prominent molecular ion peak and characteristic fragmentation patterns that can be used for identification and quantification. nih.gov In a quantitative MS analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to enhance sensitivity and selectivity by focusing on specific ions characteristic of the analyte.

Table 2: Key Mass Spectral Data for Benzo[d] nih.govsapub.orgdioxol-5-amine (Parent Compound)

ParameterValueReference
Molecular Formula C₇H₇NO₂ nih.govnist.gov
Molecular Weight 137.14 g/mol nih.gov
m/z of Top Peak 137 nih.gov
m/z of 2nd Highest Peak 79 nih.gov

Development of New Analytical Techniques for Complex Amines

The analysis of complex amines often presents challenges due to their basicity, potential for adsorption onto analytical surfaces, and susceptibility to degradation. Consequently, there is ongoing research into the development of new and improved analytical techniques. For GC analysis, the development of specialized columns with deactivated surfaces or stationary phases that minimize interactions with amines is an active area of research. nih.gov Similarly, in HPLC, the use of mobile phase additives to reduce peak tailing and improve peak shape is a common strategy. The development of novel derivatization reagents that can enhance the volatility or detectability of complex amines for GC or LC analysis, respectively, is another avenue of exploration. These advancements aim to improve the accuracy, sensitivity, and robustness of analytical methods for compounds like n-Neopentylbenzo[d] nih.govsapub.orgdioxol-5-amine.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Amine Design and Synthesis

Key Research Objectives:

Predictive Modeling: ML algorithms can be trained on existing data from analogous amine compounds to forecast properties like solubility, toxicity, and reactivity for n-Neopentylbenzo[d] researchgate.netnih.govdioxol-5-amine.

Synthesis Route Optimization: AI tools can analyze vast reaction databases to propose the most efficient and cost-effective synthetic pathways. This is particularly valuable for optimizing the introduction of the sterically hindered neopentyl group.

Automated Synthesis: The integration of AI with automated flow chemistry platforms could enable the rapid, on-demand synthesis and screening of a library of related benzodioxole amines, accelerating the discovery of molecules with desired functionalities. researchgate.net

Data Table: Potential AI/ML Applications

Application AreaTechniquePotential Outcome for n-Neopentylbenzo[d] researchgate.netnih.govdioxol-5-amine
Property Prediction Quantitative Structure-Activity Relationship (QSAR)Estimation of biological activity or material properties.
Synthesis Planning Retrosynthesis AlgorithmsIdentification of novel and efficient synthetic routes.
Reaction Optimization Bayesian OptimizationFine-tuning of reaction conditions (temperature, catalyst, etc.) for maximal yield.

Exploration of Novel Synthetic Pathways for Stereocontrol

Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a critical challenge in modern organic synthesis, as it directly influences a molecule's properties and function. While n-Neopentylbenzo[d] researchgate.netnih.govdioxol-5-amine itself is achiral, the development of synthetic methods that could introduce chirality to its derivatives is a significant area of research.

Future research could focus on developing catalytic asymmetric methods to synthesize chiral analogues. Techniques such as transition metal-catalyzed asymmetric hydrogenation or amine-directed hydroboration could be adapted to create stereocenters with high selectivity. researchgate.netrsc.org The bulky neopentyl group could play a crucial role in directing the stereochemical outcome of such reactions, offering a unique handle for chemists to exploit.

Advanced Materials Science Applications

Amines are fundamental building blocks for a wide range of advanced materials. The unique structure of n-Neopentylbenzo[d] researchgate.netnih.govdioxol-5-amine, combining a rigid aromatic core with a bulky, aliphatic amine substituent, suggests potential applications in materials science.

Polymers: This amine could serve as a monomer or a modifying agent in the synthesis of high-performance polymers. The rigid benzodioxole unit could enhance thermal stability, while the neopentyl group might improve solubility and processing characteristics.

Catalysts: The nitrogen atom's lone pair of electrons makes amines effective ligands for metal catalysts or as organocatalysts themselves. The specific steric and electronic environment around the nitrogen in this compound could lead to catalysts with novel reactivity and selectivity.

Sensors: The aromatic portion of the molecule could be functionalized to interact with specific analytes, while the amine group provides a site for signal transduction, forming the basis for chemical sensors.

CO2 Capture: Amine-based materials are extensively studied for their ability to capture carbon dioxide. researchgate.netresearchgate.net The steric hindrance provided by the neopentyl group could influence the thermodynamics and kinetics of CO2 absorption and desorption, potentially leading to more energy-efficient capture systems. Research has shown that sterically hindered amines can offer advantages in regeneration energy costs. researchgate.netcollectionscanada.gc.ca

Interdisciplinary Research Collaborations for Comprehensive Understanding of Amine Chemistry

A holistic understanding of a new molecule's potential requires collaboration across various scientific disciplines. Future research on n-Neopentylbenzo[d] researchgate.netnih.govdioxol-5-amine would greatly benefit from an interdisciplinary approach, integrating insights from organic chemistry, materials science, computational chemistry, and chemical engineering. researchgate.net Such collaborations are essential for translating fundamental chemical discoveries into practical applications, from designing a new polymer to engineering a large-scale CO2 capture process.

Theoretical Advancements in Describing Complex Amine Reactivity and Interactions

Theoretical and computational chemistry provides powerful tools to understand molecular behavior at the atomic level. For n-Neopentylbenzo[d] researchgate.netnih.govdioxol-5-amine, quantum chemical calculations could offer deep insights into its electronic structure, reactivity, and non-covalent interactions.

Potential Theoretical Studies:

Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanisms of reactions involving this amine, helping to rationalize experimental observations and design better synthetic routes.

Molecular Interactions: Simulations can predict how the molecule interacts with other entities, such as metal surfaces (in catalysis), polymer chains, or CO2 molecules.

Spectroscopic Prediction: Calculating spectroscopic properties (e.g., NMR, IR) can aid in the characterization and identification of the compound and its reaction products. Theoretical studies on related 1,3-benzodioxole (B145889) derivatives have already been used to understand their electronic properties and reactivity. researchgate.netresearchgate.net

Q & A

Q. How do solvent and temperature affect regioselectivity in heterocyclic couplings?

  • Methodological Answer : Polar aprotic solvents (DMF, MeCN) favor nucleophilic aromatic substitution, while elevated temperatures (80–100°C) drive cyclization in pyrazole syntheses . For example, refluxing ethanol facilitates Chalcone-Schmidt condensations with 1-(benzo[d][1,3]dioxol-5-yl)ethanone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.